
4-(4-Tert-butylphenyl)-1-hexylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Tert-butylphenyl)-1-hexylpiperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a hexyl group and a tert-butylphenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenyl)-1-hexylpiperidine typically involves the alkylation of piperidine with 4-tert-butylphenyl and hexyl groups. One common method is the reaction of 4-tert-butylphenylmagnesium bromide with 1-hexylpiperidine under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Tert-butylphenyl)-1-hexylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted piperidines depending on the electrophile used.
Applications De Recherche Scientifique
4-(4-Tert-butylphenyl)-1-hexylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-Tert-butylphenyl)-1-hexylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the piperidine ring.
1-Hexylpiperidine: Contains the hexyl group and piperidine ring but lacks the tert-butylphenyl group.
Uniqueness
4-(4-Tert-butylphenyl)-1-hexylpiperidine is unique due to the combination of the tert-butylphenyl group and the hexylpiperidine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
112937-85-6 |
|---|---|
Formule moléculaire |
C21H35N |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
4-(4-tert-butylphenyl)-1-hexylpiperidine |
InChI |
InChI=1S/C21H35N/c1-5-6-7-8-15-22-16-13-19(14-17-22)18-9-11-20(12-10-18)21(2,3)4/h9-12,19H,5-8,13-17H2,1-4H3 |
Clé InChI |
VJHSWXRJFKQBIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1CCC(CC1)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphoryl}propanoic acid](/img/structure/B14315106.png)
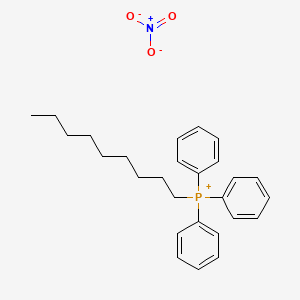
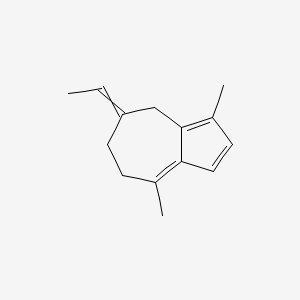
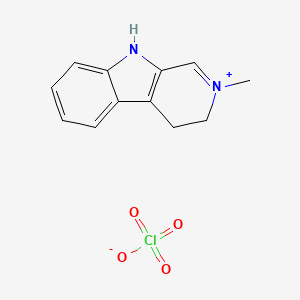
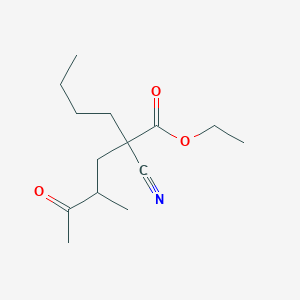
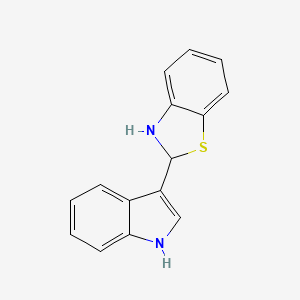
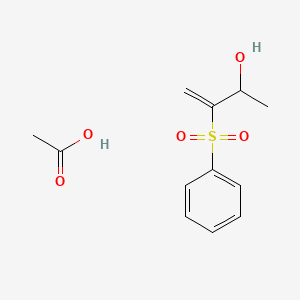
![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)
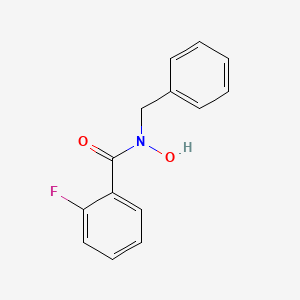
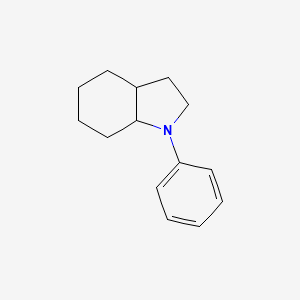
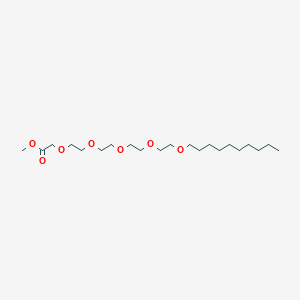
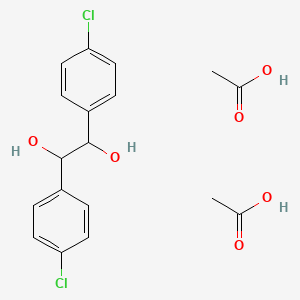
![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)
![6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14315169.png)
